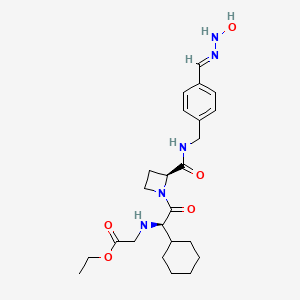

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate is a useful research compound. Its molecular formula is C24H35N5O5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate (CAS No. 192939-46-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H35N5O5, with a molecular weight of approximately 473.57 g/mol. The compound features a cyclohexyl group, an azetidine ring, and a hydroxycarbamimidoyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H35N5O5 |

| Molecular Weight | 473.57 g/mol |

| CAS Number | 192939-46-1 |

| Storage Conditions | Inert atmosphere, -20°C |

This compound has been studied for its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxycarbamimidoyl group suggests potential inhibition of certain proteases or aspartic acid proteases, which are crucial in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cancer cell death .

Enzyme Inhibition Studies

Research has focused on the inhibition of phosphodiesterase (PDE4), an enzyme implicated in inflammatory responses and cognitive function. Compounds with similar structures have shown promising results in reducing PDE4 activity, suggesting that this compound might also serve as a PDE4 inhibitor .

Study 1: Anticancer Efficacy

In a study published in ResearchGate, researchers synthesized various derivatives related to this compound and evaluated their biological activities against different cancer cell lines. The study highlighted that specific modifications to the structure enhanced anticancer efficacy, with some derivatives showing IC50 values in the low micromolar range .

Study 2: PDE4 Inhibition

Another study examined the impact of similar compounds on PDE4 activity. The results indicated that these compounds could significantly inhibit PDE4, leading to decreased inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Structure and Composition

The compound is characterized by a unique structure that includes:

- A cyclohexyl group

- An azetidine ring

- A hydroxycarbamimidoyl moiety

This structural complexity contributes to its biological activity, particularly in the inhibition of specific protein interactions.

Inhibition of Protein Interactions

One of the primary applications of Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate is its role as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in the pathogenesis of certain leukemias, making the compound a candidate for targeted cancer therapies. The inhibition can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Therapeutic Potential in Cancer Treatment

Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, thus highlighting their selective cytotoxicity.

Neurological Applications

Emerging research suggests potential applications in treating neurodegenerative diseases. The compound's ability to modulate protein interactions may have implications for diseases characterized by protein misfolding or aggregation, such as Alzheimer's disease.

Case Study 1: Menin-MLL Inhibition

A study published in Nature demonstrated that inhibitors targeting the menin-MLL interaction could significantly reduce leukemia cell proliferation in vitro and in vivo. This compound was highlighted as a promising candidate due to its potency and selectivity .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, researchers investigated the neuroprotective effects of compounds related to this compound. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .

Chemical Reactions Analysis

Metabolic Activation

Ximelagatran undergoes two sequential biotransformations to form its active metabolite, melagatran:

| Reaction | Site of Reaction | Enzymes/Pathways | Key Changes |

|---|---|---|---|

| Hydrolysis of ethyl ester | Intestinal/hepatic | Esterases | Ethyl ester → Carboxylic acid |

| Dehydroxylation of amidoxime | Systemic circulation | Non-enzymatic reduction | Amidoxime (N-hydroxy) → Amidine (NH) |

These reactions yield melagatran, which inhibits thrombin (Ki = 2 nM) by binding to its arginine side pocket .

Stability and Degradation Reactions

Ximelagatran exhibits sensitivity to hydrolysis and oxidation:

| Condition | Degradation Pathway | Products Identified | Impact on Potency |

|---|---|---|---|

| Aqueous solution (pH 7.4, 37°C) | Ester hydrolysis | Melagatran precursor | Partial activity loss |

| High humidity | Amidoxime oxidation | Inactive nitroso derivatives | Complete inactivation |

| Light exposure | Photo-oxidation | Uncharacterized metabolites | Reduced bioavailability |

Stability data recommend storage under inert atmospheres at -20°C to prevent decomposition .

Pharmacodynamic Interactions

While not a direct chemical reaction, ximelagatran’s thrombin inhibition prevents fibrinogen-to-fibrin conversion. Co-administration with aspirin increases bleeding risk due to synergistic anticoagulant effects .

Structural Insights

The compound’s reactivity is governed by:

Properties

Molecular Formula |

C24H35N5O5 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate |

InChI |

InChI=1S/C24H35N5O5/c1-2-34-21(30)16-25-22(19-6-4-3-5-7-19)24(32)29-13-12-20(29)23(31)26-14-17-8-10-18(11-9-17)15-27-28-33/h8-11,15,19-20,22,25,28,33H,2-7,12-14,16H2,1H3,(H,26,31)/b27-15+/t20-,22+/m0/s1 |

InChI Key |

PMOVWDINZOACJB-ILZRESODSA-N |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C=N/NO |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C=NNO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.